

Biotin-PEG10-amine molecular weight and formula

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Compound of Interest		
Compound Name:	Biotin-PEG10-amine	
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In-Depth Technical Guide to Biotin-PEG10-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Biotin-PEG10-amine**, a versatile heterobifunctional linker crucial in the field of targeted protein degradation and bioconjugation. It details the molecule's physicochemical properties, provides a detailed protocol for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and illustrates the fundamental workflows and mechanisms associated with its use.

Core Concepts: Structure and Properties

Biotin-PEG10-amine is a molecule that incorporates three key functional components:

- Biotin Moiety: Also known as Vitamin B7, biotin exhibits an exceptionally high affinity for the proteins avidin and streptavidin. This strong and specific non-covalent interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.
- Polyethylene Glycol (PEG) Spacer: The linker contains a hydrophilic chain of ten ethylene glycol units (PEG10). This PEG spacer enhances the water solubility of the molecule and any conjugate it forms, which can reduce aggregation. The length and flexibility of the PEG chain also minimize steric hindrance, allowing for efficient interaction of the terminal groups.



 Primary Amine Group: The terminal primary amine (-NH2) serves as a reactive handle for conjugation. It can be readily coupled to molecules containing carboxylic acids (e.g., proteins, small molecule drugs) through the formation of a stable amide bond, typically facilitated by coupling agents like EDC and NHS.

Data Presentation

The physicochemical properties of **Biotin-PEG10-amine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C32H62N4O12S	[1][2]
Molecular Weight	726.92 g/mol	[1][2]
Exact Mass	726.4100 u	[1]
Synonyms	Biotin-PEG10-NH2	
Appearance	White to off-white solid	_
Solubility	Soluble in water and most organic solvents	_

Experimental Protocols

The primary application of **Biotin-PEG10-amine** is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following is a generalized protocol for the synthesis of a PROTAC using **Biotin-PEG10-amine** as a linker to connect a target protein ligand (containing a carboxylic acid) and an E3 ligase ligand.

Objective: To synthesize a PROTAC by coupling a carboxylic acid-containing target protein ligand to the primary amine of **Biotin-PEG10-amine**, followed by conjugation to an E3 ligase ligand.

Materials:



- Target Protein Ligand with a carboxylic acid handle (Ligand-COOH)
- Biotin-PEG10-amine
- E3 Ligase Ligand with a suitable reactive handle
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) (if a Boc-protected E3 ligase ligand is used)
- Peptide coupling agents (e.g., HATU, HOBt)
- Diisopropylethylamine (DIPEA)
- Reaction vials, magnetic stirrer, and other standard laboratory glassware
- High-Performance Liquid Chromatography (HPLC) for purification
- Mass Spectrometry (MS) for characterization

Protocol:

Step 1: Activation of the Target Protein Ligand

- Dissolve the Ligand-COOH (1 equivalent) in anhydrous DMF.
- Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester-activated ligand. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Coupling of Biotin-PEG10-amine to the Activated Ligand



- To the solution from Step 1, add **Biotin-PEG10-amine** (1.1 equivalents).
- Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
- Stir the reaction at room temperature overnight.
- Monitor the formation of the Ligand-PEG10-Biotin conjugate by LC-MS.
- Once the reaction is complete, the product can be purified by preparative HPLC.

Step 3: Conjugation to the E3 Ligase Ligand

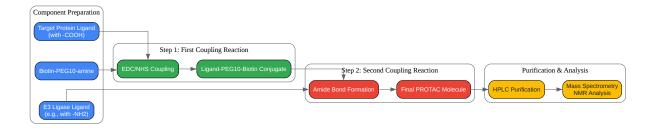
This step will vary depending on the nature of the E3 ligase ligand and the functional group chosen for the second conjugation. A common strategy involves using an E3 ligase ligand with a carboxylic acid and a different linker chemistry, or modifying the biotin end of the PEG linker. For the purpose of this guide, we will assume a generic amide bond formation.

• The purified Ligand-PEG10-Biotin from Step 2 now has a biotin handle. If the goal is to create a PROTAC, the biotin itself is often not the E3 ligase recruiter. A more typical PROTAC synthesis would involve a bifunctional linker with two different reactive ends. However, if using Biotin-PEG10-amine as a component of a more complex linker strategy, the biotin can be used for purification or detection. For a direct PROTAC synthesis, one would typically use a linker with an amine on one end and another reactive group (e.g., a protected amine or a carboxylic acid) on the other.

Note: This is a generalized protocol and may require optimization for specific ligands, including reaction times, temperatures, and purification methods.

Mandatory Visualization

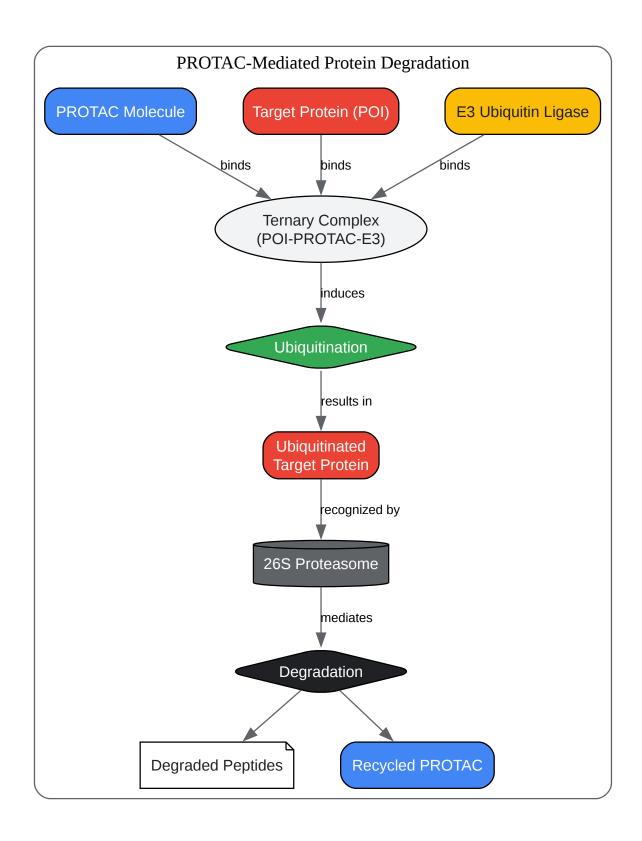




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Caption: A generalized workflow for the synthesis of a PROTAC molecule using **Biotin-PEG10-amine** as a linker.





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Caption: The mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

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References

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